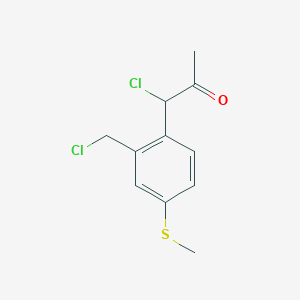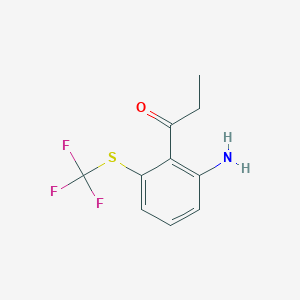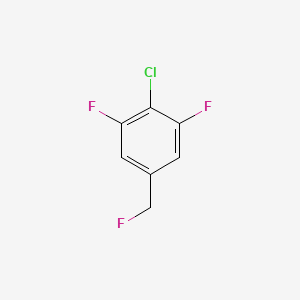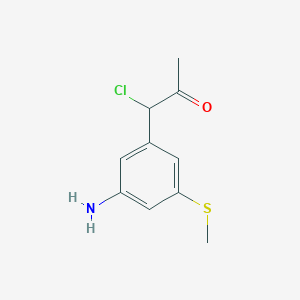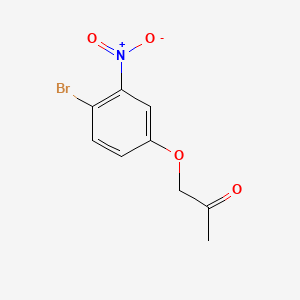
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyano group and an acrylic acid moiety
Vorbereitungsmethoden
The synthesis of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 3-(2-Cyanoethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols or alkanes.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia, forming amides or esters.
Addition: The double bond in the acrylic acid moiety can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Wirkmechanismus
The mechanism of action of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and acrylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid can be compared with similar compounds such as:
Acrylic acid: A simpler compound with a similar acrylic acid moiety but lacking the cyano group.
3-(2-Cyanoethyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acrylic acid moiety.
3-(2-Cyanoethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of an acrylic acid moiety.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-[3-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-8-2-5-10-3-1-4-11(9-10)6-7-12(14)15/h1,3-4,6-7,9H,2,5H2,(H,14,15) |
InChI-Schlüssel |
WNAPYWRXZZSGSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


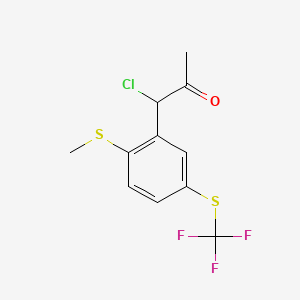
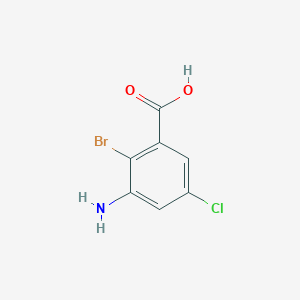
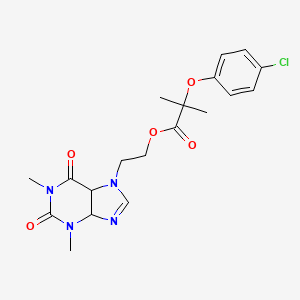
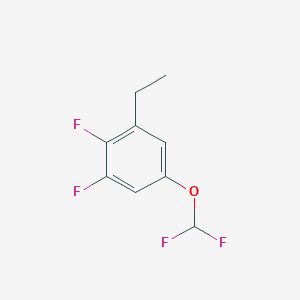
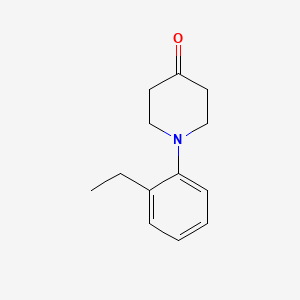
![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)
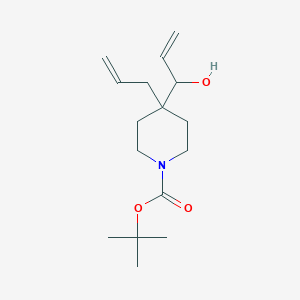
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
